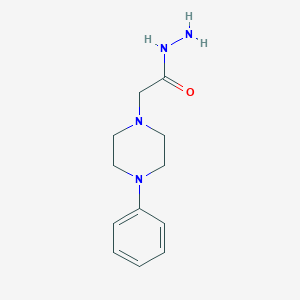

2-(4-Phenylpiperazin-1-yl)acetohydrazide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N4O |

|---|---|

Molecular Weight |

234.30 g/mol |

IUPAC Name |

2-(4-phenylpiperazin-1-yl)acetohydrazide |

InChI |

InChI=1S/C12H18N4O/c13-14-12(17)10-15-6-8-16(9-7-15)11-4-2-1-3-5-11/h1-5H,6-10,13H2,(H,14,17) |

InChI Key |

OZUFDWBTWOQASN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC(=O)NN)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of 2 4 Phenylpiperazin 1 Yl Acetohydrazide

Established Synthetic Routes for 2-(4-Phenylpiperazin-1-yl)acetohydrazide

The conventional synthesis of this compound is a well-established, two-step process that begins with the synthesis of an ester precursor, followed by its conversion to the desired hydrazide.

Precursor Synthesis and Hydrazide Formation

The primary route to obtaining this compound involves the initial preparation of an alkyl ester, typically ethyl 2-(4-phenylpiperazin-1-yl)acetate. This precursor is synthesized via the N-alkylation of 1-phenylpiperazine (B188723) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl 2-bromo-2-methylpropanoate. mdpi.commdpi.com The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Once the ester precursor is isolated and purified, it undergoes hydrazinolysis to form the target acetohydrazide. This is achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303), often in an alcohol solvent like ethanol. researchgate.netmdpi.com The nucleophilic acyl substitution reaction involves the attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the hydrazide.

General Synthetic Scheme:

N-Alkylation: 1-Phenylpiperazine + Ethyl Chloroacetate → Ethyl 2-(4-phenylpiperazin-1-yl)acetate

Hydrazinolysis: Ethyl 2-(4-phenylpiperazin-1-yl)acetate + Hydrazine Hydrate → this compound

Yield Optimization and Reaction Condition Analysis

Optimizing the yield and purity of this compound involves careful control of reaction parameters in both the N-alkylation and hydrazinolysis steps.

For the hydrazinolysis step, the reaction is typically conducted under reflux conditions in ethanol. mdpi.com The molar ratio of the ester to hydrazine hydrate is a critical factor; using an excess of hydrazine hydrate can help drive the reaction to completion. However, some methods aim to reduce excess reagents for a more efficient process. A molar ratio of ester to hydrazine hydrate of 1:1.2 has been suggested as effective. google.com The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the product is often isolated by cooling the reaction mixture to induce precipitation, followed by filtration and recrystallization, commonly from ethanol, to achieve high purity. mdpi.comnih.gov

| Parameter | Condition | Purpose |

| Solvent | Ethanol | Provides a suitable medium for reactants. |

| Temperature | Reflux | Increases reaction rate. |

| Reactant Ratio | Slight excess of hydrazine hydrate (e.g., 1:1.2) | Drives the equilibrium towards product formation. google.com |

| Reaction Time | Varies (typically several hours) | Monitored by TLC until ester is consumed. |

| Work-up | Cooling and filtration | Isolation of the crude product. |

| Purification | Recrystallization from ethanol | To obtain the final product in high purity. mdpi.com |

Advanced Synthetic Approaches

To overcome the limitations of conventional heating, such as long reaction times and potential side-product formation, advanced synthetic methodologies have been explored.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of hydrazides and their derivatives. omicsonline.orgnih.govresearchgate.netrjptonline.org This technique significantly reduces reaction times from hours to minutes and can lead to improved yields and cleaner reaction profiles compared to conventional heating methods. mdpi.com The synthesis of various hydrazides has been successfully achieved by heating the corresponding ester or carboxylic acid with hydrazine hydrate under microwave irradiation, often in a closed vessel to control temperature and pressure. omicsonline.orgmdpi.com This approach offers a rapid and efficient alternative for the production of this compound.

| Method | Reaction Time | Yield | Advantages |

| Conventional Heating | 1.5 - 12 hours | 80 - 96% | Established, simple setup. |

| Microwave Irradiation | 4 - 12 minutes | 82 - 96% | Rapid, efficient, high yields, simple work-up. mdpi.com |

Solvent-Free or Green Chemistry Methods

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. Solvent-free synthesis of fenamic acid hydrazides has been achieved under microwave irradiation, demonstrating the feasibility of this approach for related structures. mdpi.com Another green strategy involves the use of reusable organocatalysts, such as L-proline, which can facilitate hydrazide formation under mild conditions. mdpi.com Furthermore, the use of water as a solvent and catalyst-free conditions are being explored for the synthesis of complex heterocyclic compounds, highlighting a trend towards more sustainable chemical processes that could be adapted for this synthesis. nih.govd-nb.info

Chemical Modifications and Derivatization of the Scaffold

The this compound scaffold is a valuable intermediate for the synthesis of a wide range of derivatives, primarily through reactions involving the terminal hydrazide group.

The most common derivatization strategy is the condensation of the acetohydrazide with various aromatic or heteroaromatic aldehydes and ketones. This reaction, typically carried out in an alcohol solvent with an acid catalyst, yields the corresponding N-substituted benzylidene acetohydrazides, also known as hydrazones or Schiff bases. researchgate.netrjptonline.orgnih.gov

Furthermore, the acetohydrazide moiety serves as a key precursor for the synthesis of important five-membered heterocyclic rings. Through cyclization reactions with appropriate reagents, it can be converted into:

1,3,4-Oxadiazoles: By reaction with reagents like carbon disulfide followed by alkylation. researchgate.net

1,2,4-Triazoles: Often synthesized by reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized under basic conditions. mdpi.comresearchgate.net

1,3,4-Thiadiazoles: Can be formed through cyclization of the thiosemicarbazide intermediate under acidic conditions. researchgate.net

These heterocyclic derivatives themselves can be further modified. For instance, the N-H proton on a 1,2,4-triazole-3-thione ring is acidic and can undergo reactions like aminomethylation (a Mannich reaction) with formaldehyde (B43269) and a secondary amine (such as a substituted piperazine) to introduce further complexity to the molecule. mdpi.comresearchgate.net

| Derivative Class | Reagents/Conditions | Resulting Heterocycle/Linkage |

| Hydrazones | Aldehydes/Ketones, acid catalyst | C=N-NH-C=O |

| 1,3,4-Oxadiazoles | Carbon disulfide, base, then alkyl halide | 5-substituted-1,3,4-oxadiazole-2-thione |

| 1,2,4-Triazoles | Isothiocyanates, then base | 5-substituted-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 1,3,4-Thiadiazoles | Isothiocyanates, then acid | 5-substituted-N-aryl-1,3,4-thiadiazol-2-amine |

Functionalization at the Hydrazide Moiety

The hydrazide group (-CONHNH₂) of this compound is a key functional handle for extensive chemical modifications. Its nucleophilic nature allows for reactions with various electrophiles, leading to the formation of diverse heterocyclic systems.

Hydrazone Formation: The reaction of hydrazides with aldehydes or ketones is a fundamental method for forming hydrazones, which contain the characteristic R₂C=NNR₂ functional group. researchgate.netnih.gov This condensation reaction typically occurs by heating the hydrazide with the corresponding carbonyl compound. nih.gov The resulting N-acylhydrazones are not only stable compounds but also important intermediates for synthesizing other heterocyclic structures. nih.gov The C=N bond within the hydrazone structure is conjugated with a lone pair of electrons from the adjacent nitrogen atom, contributing to its chemical properties. researchgate.net

Thiosemicarbazide Formation: Thiosemicarbazides are readily synthesized from this compound by reaction with various aryl isothiocyanates. mdpi.commdpi.com This condensation reaction serves as a crucial step for the subsequent synthesis of important five-membered heterocycles like triazoles. mdpi.comresearchgate.net The general procedure involves refluxing the hydrazide with an appropriate isothiocyanate in a solvent such as ethanol. mdpi.comnih.gov

Oxadiazole Formation: The 1,3,4-oxadiazole (B1194373) ring is a common target when functionalizing the hydrazide moiety. ijper.org One established method involves the reaction of the parent hydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521), which leads to the formation of a 5-(substituted-methyl)-1,3,4-oxadiazole-2-thiol. nih.govresearchgate.netresearchgate.net This intermediate can be further alkylated or otherwise modified. nih.gov Another approach is the oxidative cyclization of N-acylhydrazones, which can be achieved using reagents like ferric chloride. researchgate.net Alternatively, N,N'-diacylhydrazines, formed from the reaction of the hydrazide with carboxylic acids, can be cyclized to 1,3,4-oxadiazoles using dehydrating agents such as phosphoryl chloride. nih.gov

Triazole Formation: The synthesis of 1,2,4-triazoles from this compound often proceeds via a thiosemicarbazide intermediate. mdpi.com The 1-(acyl)-4-(aryl)thiosemicarbazides, formed by reacting the hydrazide with aryl isothiocyanates, undergo intramolecular cyclization upon heating in an alkaline medium (e.g., sodium hydroxide solution) to yield 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. mdpi.com Another pathway involves the reaction of the hydrazide with hydrazine hydrate to produce 4-amino-1,2,4-triazole (B31798) derivatives. nih.gov

| Target Moiety | Reactant(s) | Key Reaction Type | Resulting Heterocycle/Functional Group |

|---|---|---|---|

| Hydrazone | Aldehydes or Ketones | Condensation | N-Acylhydrazone |

| Thiosemicarbazide | Aryl Isothiocyanates | Condensation | 1-Acyl-4-aryl-thiosemicarbazide |

| Oxadiazole | Carbon Disulfide / KOH | Cyclization | 1,3,4-Oxadiazole-2-thiol |

| Oxadiazole | N-Acylhydrazone + Oxidizing Agent (e.g., FeCl₃) | Oxidative Cyclization | 2,5-Disubstituted-1,3,4-oxadiazole |

| Triazole | Acylthiosemicarbazide + Base (e.g., NaOH) | Intramolecular Cyclization | 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol |

| Triazole | Hydrazine Hydrate | Cyclization | 4-Amino-1,2,4-triazole |

Substituent Effects on the Phenylpiperazine Ring System

The substitution pattern on the phenyl ring of the phenylpiperazine moiety significantly influences the properties and biological activities of the resulting derivatives. nih.gov Synthetic strategies often employ variously substituted 1-phenylpiperazine as starting materials to introduce specific electronic and steric features into the final molecule.

Research has shown that the introduction of halogen atoms, such as fluorine and chlorine, at different positions of the phenyl ring impacts the biological efficacy of the compounds. researchgate.netmdpi.com For instance, in a series of efflux pump inhibitors, the order of activity was influenced by the substitution pattern, with 2-F > 2,4-diCl > 2,4-diF > 4-F. mdpi.com The presence of substituents also affects the conformation of the molecule. In crystal structures, the piperazine (B1678402) ring typically adopts a chair conformation with substituents in equatorial positions to minimize steric hindrance. mdpi.com The angle between the planes of the aromatic ring and the piperazine ring is also influenced by the substitution pattern. mdpi.com For example, the introduction of a second substituent at the 2-position of a 4-fluorophenyl ring has been observed to alter this angle. mdpi.com

The electronic nature of the substituents on the phenyl ring can also affect the reactivity of the molecule in subsequent synthetic steps, although much of the available literature focuses on the impact on structure-activity relationships (SAR). nih.gov Electron-withdrawing or electron-donating groups can modulate the nucleophilicity of the piperazine nitrogens, potentially influencing reaction rates for N-alkylation or N-amidation. nih.gov

| Substituent Type | Example(s) | Observed Effects |

|---|---|---|

| Halogens | -F, -Cl | Influences biological activity and conformational angles of the molecule. mdpi.com |

| Alkyl Groups | -CH₃ | Modifies lipophilicity and steric profile, affecting biological interactions. nih.gov |

| Trifluoromethyl | -CF₃ | Acts as a strong electron-withdrawing group, often enhancing biological activity. nih.gov |

Hybrid Molecule Synthesis Incorporating Diverse Heterocycles

A prominent strategy in drug design is the creation of hybrid molecules, which involves covalently linking the this compound scaffold to other heterocyclic systems. This approach aims to combine the pharmacophoric features of different moieties to create novel compounds with potentially enhanced or synergistic activities. The acetohydrazide portion of the molecule is the primary site for initiating the synthesis of these hybrids.

Oxadiazole and Thiazole Hybrids: As previously mentioned, the hydrazide can be converted into a 1,3,4-oxadiazole ring. nih.gov This creates a hybrid molecule containing both the phenylpiperazine and oxadiazole cores. Similarly, treatment of the hydrazide with reagents like ethyl bromoacetate (B1195939) can lead to the formation of thiazolidinone rings, resulting in phenylpiperazine-thiazolidinone hybrids. researchgate.net The synthesis of 4-thiazolidinones can also be achieved from thiosemicarbazide intermediates derived from the parent hydrazide. rjptonline.org

Benzimidazole (B57391) and Pyridazinone Hybrids: Hybrid molecules incorporating a benzimidazole ring have been synthesized by using a 5-nitrobenzimidazole-2-yl-sulphonyl-acetyl moiety, which is then converted to a thiosemicarbazide. mdpi.com Another example involves the synthesis of pyrimido[4,5-d]pyridazinone-N-acylhydrazone hybrids, where the core hydrazide is condensed with a pyridazinone-containing aldehyde to form the final hybrid structure. nih.gov

Other Heterocyclic Hybrids: The versatility of the this compound scaffold extends to the synthesis of hybrids with various other heterocycles. For example, pyrimidine-containing hybrids have been prepared, resulting in 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives. researchgate.net The hydrazide-hydrazone intermediate derived from the core molecule can also be utilized in a series of heterocyclization reactions to generate pyridine (B92270), thiazole, and thiophene (B33073) derivatives. nih.gov Furthermore, through multi-step synthetic sequences, the scaffold has been incorporated into complex structures containing pyrazoline and pyridazine (B1198779) rings. mdpi.commdpi.com

| Incorporated Heterocycle | General Synthetic Approach | Reference |

|---|---|---|

| 1,3,4-Oxadiazole | Cyclization of the hydrazide moiety using CS₂ or by oxidative cyclization of a hydrazone intermediate. | nih.govresearchgate.net |

| Thiazolidinone | Reaction of the hydrazide with ethyl bromoacetate or cyclization of a thiosemicarbazone intermediate. | researchgate.netrjptonline.org |

| Benzimidazole | Coupling with a pre-formed benzimidazole-containing acyl group followed by derivatization. | mdpi.com |

| Pyrimido[4,5-d]pyridazinone | Condensation of the hydrazide with a pyridazinone-containing aldehyde to form an N-acylhydrazone. | nih.gov |

| Pyrimidine | Reaction of a substituted phenylpiperazine with a chloropyrimidine carboxamide derivative. | researchgate.net |

| Pyridine/Thiophene | Heterocyclization reactions starting from a hydrazide-hydrazone intermediate. | nih.gov |

| Pyrazoline | Nucleophilic addition of a hydrazone intermediate to an activated double bond. | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of a derivative, N-Phenyl-2-{[4-(4-nitrophenyl)piperazin-1-yl]acetyl}hydrazinecarbothioamide, reveals characteristic signals. The protons of the piperazine (B1678402) ring typically appear as multiplets in the aliphatic region. Specifically, the four protons on the carbons adjacent to the nitrogen connected to the acetyl group are observed at approximately 2.63 ppm, while the four protons on the carbons adjacent to the nitrogen connected to the nitrophenyl group are found around 3.50 ppm lew.ro. The methylene protons of the acetyl group (CO-CH₂) present as a singlet at about 3.13 ppm lew.ro.

The aromatic protons of the phenyl group exhibit signals in the downfield region, typically between 6.8 and 7.3 ppm. For a 4-substituted phenylpiperazine, the protons on the phenyl ring would show a characteristic splitting pattern. For instance, in a 4-bromophenylpiperazine derivative, the aromatic protons appear as doublets and multiplets in the range of 6.90-7.67 ppm mdpi.com. The protons of the hydrazide group (-NH-NH₂) give rise to broad singlets, with the NH proton of the hydrazide appearing at around 9.90 ppm and the NH₂ protons appearing as a singlet at a different chemical shift, which can vary based on solvent and concentration lew.ro.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H (Phenyl group) | ~6.8 - 7.3 | Multiplet | Expected region for the unsubstituted phenyl ring. |

| Piperazine-H (adjacent to N-Aryl) | ~3.50 | Multiplet | Data from a 4-nitrophenyl derivative. lew.ro |

| Piperazine-H (adjacent to N-Acetyl) | ~2.63 | Multiplet | Data from a 4-nitrophenyl derivative. lew.ro |

| CO-CH₂ | ~3.13 | Singlet | Data from a 4-nitrophenyl derivative. lew.ro |

| -NH (Hydrazide) | ~9.90 | Singlet | Can be broad and exchangeable with D₂O. Data from a derivative. lew.ro |

| -NH₂ (Hydrazide) | Variable | Singlet | Can be broad and exchangeable with D₂O. |

Carbon (¹³C) NMR Spectral Analysis

Carbon-13 NMR spectroscopy identifies the different carbon environments within a molecule. For derivatives of 2-(4-phenylpiperazin-1-yl)acetohydrazide, the carbonyl carbon (C=O) of the hydrazide group is typically observed in the range of 168-170 ppm lew.ro. The methylene carbon of the acetyl group (CO-CH₂) shows a signal around 60 ppm lew.ro.

The carbons of the piperazine ring exhibit signals in the aliphatic region. In a 4-nitrophenyl derivative, the two distinct sets of methylene carbons appear at approximately 46.48 ppm and 52.68 ppm lew.ro. In a 4-bromophenyl derivative, these carbons are observed at 48.46 and 50.14 ppm mdpi.com. The carbons of the phenyl ring produce signals in the aromatic region, typically from 110 to 155 ppm. The exact chemical shifts are influenced by the substituent on the phenyl ring. For instance, in a 4-nitrophenyl derivative, the aromatic carbons appear at 113.11, 126.13, 137.72, and 155.03 ppm lew.ro.

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Amide) | ~168.68 | Data from a 4-nitrophenyl derivative. lew.ro |

| Aromatic C (C-N of phenyl) | ~155.03 | Data from a 4-nitrophenyl derivative. lew.ro |

| Aromatic C-H | ~110 - 130 | Expected region for the unsubstituted phenyl ring. |

| CO-CH₂ | ~60.58 | Data from a 4-nitrophenyl derivative. lew.ro |

| Piperazine-C (adjacent to N-Aryl) | ~46.48 | Data from a 4-nitrophenyl derivative. lew.ro |

| Piperazine-C (adjacent to N-Acetyl) | ~52.68 | Data from a 4-nitrophenyl derivative. lew.ro |

Fluorine (¹⁹F) NMR (for fluorinated derivatives)

Fluorine-19 NMR is a highly sensitive technique used to characterize fluorine-containing compounds. For fluorinated derivatives of this compound, such as those with a fluorophenyl group, ¹⁹F NMR provides distinct signals for the fluorine atoms. The chemical shift of the fluorine signal is highly dependent on its position on the aromatic ring and the electronic environment.

In studies of N-[4-(4-Fluorophenyl)]-2-{[4-(4-nitrophenyl)piperazin-1-yl]acetyl}hydrazinecarbothioamide, the presence of the fluorine atom would result in a characteristic signal in the ¹⁹F NMR spectrum. While the specific chemical shift for this exact compound is not provided in the searched literature, related fluorophenylpiperazine derivatives show signals that are informative for structural confirmation. The coupling between fluorine and adjacent protons (¹H-¹⁹F coupling) can also be observed in the ¹H NMR spectrum, providing further structural information.

Infrared (IR) and Mass Spectrometry (MS)

Vibrational spectroscopy and mass spectrometry are complementary techniques that provide information on functional groups and molecular weight, respectively.

Vibrational Spectroscopy (FT-IR/IR) for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of compounds related to this compound shows several characteristic absorption bands.

The N-H stretching vibrations of the hydrazide group are typically observed as one or two bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the amide group gives a strong absorption band around 1660-1690 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperazine and methylene groups are found just below 3000 cm⁻¹. The C-N stretching vibrations of the piperazine ring and the acetyl moiety are observed in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range.

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| N-H stretch | ~3200 - 3400 | Hydrazide (-NHNH₂) |

| Aromatic C-H stretch | >3000 | Phenyl group |

| Aliphatic C-H stretch | <3000 | Piperazine and CH₂ groups |

| C=O stretch | ~1660 - 1690 | Amide carbonyl |

| Aromatic C=C stretch | ~1450 - 1600 | Phenyl group |

| C-N stretch | ~1100 - 1300 | Piperazine and amide |

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition and molecular formula. For derivatives of this compound, techniques like Electrospray Ionization (ESI) are commonly used.

While HRMS data for the parent compound is not available in the cited results, the analysis of its derivatives provides insight into the expected fragmentation patterns. The molecular ion peak [M+H]⁺ would be prominent. Fragmentation would likely involve the cleavage of the amide bond, the piperazine ring, and the bond between the piperazine nitrogen and the phenyl group, leading to characteristic fragment ions that help to confirm the proposed structure. For example, in a related compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, HRMS is used to confirm its complex structure mdpi.com.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal information about the molecular structure, conformation, and packing of this compound in the solid state.

The initial step in a crystallographic study involves growing single crystals of the compound suitable for X-ray diffraction. Once obtained, the crystal would be mounted on a diffractometer to collect diffraction data. Analysis of the diffraction pattern allows for the determination of the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic, triclinic, etc.). The systematic absences in the diffraction data would then be used to identify the space group, which describes the symmetry elements present in the crystal lattice. For similar piperazine derivatives, monoclinic and triclinic crystal systems are commonly observed.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Calculated Density (g/cm³) | Data not available |

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray crystallographic analysis. No experimental data for the target compound was found.

Following the determination of the space group, the crystal structure would be solved and refined to yield the precise atomic coordinates. This information would reveal the exact conformation of the this compound molecule. Key conformational features would include the puckering of the piperazine ring (typically a chair conformation), the torsion angles defining the orientation of the phenyl ring relative to the piperazine ring, and the conformation of the acetohydrazide side chain.

To provide a more quantitative and visual understanding of the intermolecular interactions, a Hirshfeld surface analysis would be performed. This computational tool maps the electron distribution of a molecule within a crystal to visualize and quantify the different types of intermolecular contacts. The Hirshfeld surface is generated based on the electron density of the molecule and its neighbors in the crystal.

Computational Chemistry and Theoretical Investigations of 2 4 Phenylpiperazin 1 Yl Acetohydrazide and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal computational tool for investigating the quantum mechanical properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular attributes, providing a deeper understanding of the behavior of 2-(4-phenylpiperazin-1-yl)acetohydrazide and its analogs.

Optimized Geometries and Conformational Preferences

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound and its derivatives, these calculations can reveal crucial information about bond lengths, bond angles, and dihedral angles. researchgate.net The conformational flexibility of the piperazine (B1678402) ring and the rotational freedom around the various single bonds mean that these molecules can exist in multiple conformations. DFT studies help to identify the lowest energy conformers, which are the most likely to be present under experimental conditions. nih.gov The geometry optimization is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), which provides a good balance between accuracy and computational cost. asianpubs.org The resulting optimized structures are essential for subsequent calculations of other molecular properties.

Table 1: Representative Bond Lengths and Angles for a DFT-Optimized Geometry of a Phenylpiperazine Derivative

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-N (piperazine) | 1.46 |

| C=O (amide) | 1.24 | |

| N-N (hydrazide) | 1.41 | |

| Bond Angle (°) | C-N-C (piperazine) | 110.5 |

| O=C-N (amide) | 123.0 | |

| Dihedral Angle (°) | C-C-N-C (phenyl-piperazine) | 45.2 |

Note: The values in this table are illustrative and can vary depending on the specific derivative and the level of theory used.

Electronic Structure Analysis (HOMO-LUMO Energies and Band Gap)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller band gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net For this compound derivatives, DFT calculations can predict the energies of these orbitals and visualize their spatial distribution. rsc.org This analysis helps in understanding the intramolecular charge transfer characteristics of these compounds. scispace.com

Table 2: Calculated HOMO, LUMO, and Band Gap Energies for a Representative this compound Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| Band Gap (LUMO-HOMO) | 5.15 |

Note: These values are examples and will change based on the specific molecular structure and computational method.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays different potential values on the electron density surface, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For this compound and its derivatives, the MEP map can highlight the electronegative oxygen and nitrogen atoms as potential sites for hydrogen bonding and coordination with metal ions. scispace.com This analysis is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edu It allows for the investigation of intramolecular interactions, such as hyperconjugation, which can contribute to the stability of the molecule. materialsciencejournal.org NBO analysis can quantify the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. acadpubl.eu This information is presented as second-order perturbation theory energies, which indicate the strength of these interactions. materialsciencejournal.org

The Quantum Theory of Atoms in Molecules (QTAIM) analysis, on the other hand, is used to characterize the nature of chemical bonds and non-bonded interactions based on the topology of the electron density. researchgate.net By analyzing the properties at the bond critical points (BCPs), such as the electron density and its Laplacian, one can classify interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals).

Table 3: Selected NBO Second-Order Perturbation Energies for a this compound Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| LP(N) on piperazine | σ(C-C) in phenyl ring | 2.5 |

| LP(O) on carbonyl | σ(N-N) in hydrazide | 5.1 |

| π(C=C) in phenyl ring | π*(C=C) in phenyl ring | 18.3 |

Note: LP denotes a lone pair. These values are illustrative.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a synthesized compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.govd-nb.info These theoretical predictions can aid in the assignment of complex NMR spectra. mdpi.comdergipark.org.tr Similarly, DFT can be used to compute the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. dergipark.org.tr The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the theoretical model.

Table 4: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Phenylpiperazine Derivative

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| Carbonyl C | 168.5 | 170.9 |

| Phenyl C (ipso) | 150.2 | 151.9 |

| Piperazine C (adjacent to N-phenyl) | 48.9 | 46.8 |

| Piperazine C (adjacent to N-acetyl) | 52.1 | 52.4 |

Note: Calculated values are often linearly scaled to better match experimental data.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com In the context of drug design, docking is used to predict how a ligand, such as a derivative of this compound, might interact with the binding site of a biological target, typically a protein or enzyme. nih.govmdpi.commdpi.com These simulations can provide valuable information about the binding affinity (docking score), the binding mode, and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For instance, docking studies have been performed on derivatives of this compound against various therapeutic targets to explore their potential biological activities. nih.govmdpi.com The insights gained from molecular docking can guide the synthesis of new derivatives with improved potency and selectivity. nih.gov

Table 5: Illustrative Molecular Docking Results for a this compound Derivative with a Target Protein

| Parameter | Value/Description |

| Docking Score (kcal/mol) | -8.5 |

| Hydrogen Bonds | Interacts with residues ASP129, GLY130 |

| Hydrophobic Interactions | Phenyl ring interacts with PHE268, LEU302 |

| π-π Stacking | Phenyl ring stacks with HIS264 |

Note: The specific residues and scores are hypothetical and depend on the ligand and the target protein.

Prediction of Ligand-Receptor Binding Modes and Interactions

Computational docking studies are instrumental in elucidating the binding modes of this compound and its derivatives with various protein targets. These studies predict the preferred orientation of the ligand within the active site, revealing key molecular interactions that stabilize the ligand-receptor complex. The binding process is not static; rather, it involves complex dynamic transitions where both the ligand and the receptor can undergo conformational changes to facilitate binding nih.gov.

For instance, in the context of G protein-coupled receptors (GPCRs), the binding mode can be highly specific, with slight changes in ligand stereochemistry leading to radically different binding orientations nih.gov. In studies of derivatives targeting dopamine (B1211576) D2 and 5-HT1A receptors, molecular modeling has been used to rationalize ligand behavior and optimize selectivity nih.govresearchgate.net. The topology of the molecule, including the phenylpiperazine moiety and any linked aryl groups, strongly influences affinity and selectivity nih.govresearchgate.net.

With enzymes like carbonic anhydrase, derivatives of this compound often utilize a "tail approach," where the core structure anchors the molecule, and a tail group extends into the active site to form additional interactions rsc.org. The flexibility of linkers, such as the acetamide (B32628) portion, is crucial for allowing the tail to adopt an optimal conformation, thereby enhancing binding affinity and selectivity between different isoforms like hCA II and hCA VII rsc.org. Docking studies of similar hydrazide-sulfonamide hybrids against carbonic anhydrase II have shown that ligands can form crucial hydrogen bonds with residues like Gln92 and Asn67, as well as coordinate with the catalytic Zn2+ ion in the active site nih.gov.

Binding Affinity Scoring and Hotspot Identification

Binding affinity scoring is a critical component of computational drug design, providing a quantitative estimate of the binding strength between a ligand and its target protein. These scores, typically expressed in kcal/mol, are calculated using scoring functions within docking software. For derivatives of this compound, these scores help in ranking potential candidates and prioritizing them for further studies.

Molecular docking of hydrazide-sulfonamide hybrids against carbonic anhydrase II has yielded FlexX scores, which are used to estimate binding affinity nih.gov. For example, one such hybrid showed a favorable FlexX score of -23 KJ/mol nih.gov.

Hotspot identification involves pinpointing specific amino acid residues within the receptor's binding site that contribute most significantly to the binding energy. These residues are often key targets for designing more potent and selective inhibitors.

Key Interacting Residues (Hotspots) Identified in Docking Studies:

| Target Protein | Key Interacting Residues | Type of Interaction |

| Carbonic Anhydrase II | Gln92, Asn67, His94, Val121 | Hydrogen Bonding, Hydrophobic Interactions nih.gov |

| COX-2 | Arg120, Tyr355, Glu524 | Salt Bridge, π-π Stacking nih.gov |

| Dopamine D2 / 5-HT1A | Dependent on specific ligand topology and pyridyl group presence nih.govresearchgate.net | Not specified |

The interaction with these hotspot residues is crucial for the stability of the ligand-receptor complex. For example, in COX-2, a salt bridge between Arg120 and Glu524 can tighten the protein's conformation around the inhibitor nih.gov. Similarly, for carbonic anhydrase inhibitors, interactions with Gln92 and the central zinc ion are hallmarks of effective binding nih.gov.

Target Protein Interactions

Derivatives of this compound have been investigated for their interactions with a diverse range of protein targets implicated in various diseases.

GABA-A Receptor : The γ-aminobutyric acid type A (GABAA) receptor is a major inhibitory neurotransmitter receptor in the central nervous system and a target for drugs like benzodiazepines and barbiturates nih.govtocris.com. The function and surface expression of GABAA receptors are modulated by interactions with various intracellular proteins, such as GABARAP and Plic-1, which bind to the intracellular loops of the receptor subunits nih.gov. Computational studies of ligands targeting GABAA receptors help in understanding how these molecules can allosterically modulate receptor activity.

Carbonic Anhydrase : Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide nih.gov. Certain isoforms, like CA IX and XII, are associated with tumors, making them attractive targets for cancer therapy nih.gov. Hydrazide-sulfonamide hybrids and other derivatives have been designed as CA inhibitors nih.govnih.gov. These inhibitors typically work by coordinating with the Zn2+ ion in the active site, a mechanism shared by classical sulfonamide inhibitors nih.gov. The crystal structure of a related compound, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, in complex with hCA II and hCA VII, has provided insights into developing isoform-selective inhibitors rsc.org.

COX Enzymes : Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostanoids and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs) nih.gov. There are two main isoforms, the constitutively expressed COX-1 and the inducible COX-2 nih.gov. The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design. Computational studies have revealed that selectivity can be attributed to subtle differences in the active sites of the two isoforms and the ability of inhibitors to form stable interactions within the COX-2 binding pocket nih.gov.

PI3K/AKT/mTOR Pathway Proteins : The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival nih.govnih.govresearchgate.net. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention nih.govmdpi.comtbzmed.ac.ir. This pathway is activated by receptor tyrosine kinases, leading to the phosphorylation of PIP2 to PIP3 by PI3K, which in turn activates AKT nih.gov. AKT then activates mTOR, which promotes protein synthesis and cell growth nih.govtbzmed.ac.ir. Phenylpiperazine scaffolds have been identified as potential inhibitors within this pathway nih.govresearchgate.net.

Dopamine D2 and 5-HT1A Receptors : Both dopamine D2 and serotonin (B10506) 5-HT1A receptors are important targets for antipsychotic drugs nih.govresearchgate.net. The ratio of a ligand's affinity for these two receptors is considered a key parameter for the efficacy of antipsychotics nih.govresearchgate.net. Phenylpiperazine derivatives have shown strong, nanomolar-range affinities for both D2 and 5-HT1A receptors, with their selectivity being highly dependent on the molecule's specific structure nih.govnih.gov.

Ebola GP : The Ebola virus glycoprotein (GP) is essential for the virus's entry into host cells researchgate.netnih.gov. It mediates attachment and fusion after interacting with the host protein Niemann-Pick C1 (NPC1) in the endosome nih.govnih.gov. Blocking the GP-NPC1 interaction is a key strategy for developing anti-Ebola therapeutics nih.gov. Computational screening and modeling are used to identify small molecules that can inhibit this critical protein-protein interaction nih.gov.

HmoB, Anti-lipase, Anti-α-glucosidase : While specific studies on this compound targeting HmoB, lipase, or α-glucosidase were not prominently identified, these enzymes are recognized targets in drug discovery for bacterial infections and metabolic disorders, respectively. Phenylpiperazine-containing compounds are explored for a wide range of biological activities, and computational methods would be essential in screening them against these targets.

Molecular Dynamics (MD) Simulations

Conformational Stability and Dynamics in Solvated Environments

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules over time in a simulated physiological environment. These simulations are crucial for assessing the conformational stability of this compound and its derivatives. By tracking the atomic coordinates over nanoseconds or even microseconds, researchers can understand the flexibility of the molecule and its preferred conformations in solution nih.gov.

A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of the molecule's backbone atoms over time from a reference structure frontiersin.org. A stable RMSD plot that reaches a plateau suggests that the molecule has achieved a stable conformation during the simulation. Another metric, the Solvent Accessible Surface Area (SASA), can be used to verify that a ligand remains in a bound state and is not fully exposed to the solvent, indicating a stable interaction with its receptor mdpi.com.

Protein-Ligand Complex Stability and Interaction Analysis

MD simulations are extensively used to validate the results of molecular docking by assessing the stability of the predicted protein-ligand complex researchgate.net. A stable complex is one where the ligand remains bound within the active site for the duration of the simulation, maintaining key interactions with the protein. The RMSD of the protein-ligand complex is analyzed to ensure the system reaches equilibrium frontiersin.orgresearchgate.net.

In addition to RMSD, the Root Mean Square Fluctuation (RMSF) is calculated for individual residues of the protein. The RMSF plot highlights regions of the protein that are flexible or rigid. A reduction in the flexibility of catalytically important residues upon ligand binding can indicate effective inhibition plos.org. Throughout the simulation, the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, is monitored. A high occupancy of these interactions over time confirms a stable binding mode and provides a dynamic view that complements the static picture from docking researchgate.netnih.gov.

Free Energy Calculations (e.g., MM-PBSA/GBSA)

While docking scores provide a rapid estimation of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more accurate calculation of the binding free energy frontiersin.orgnih.gov. These techniques are often applied as a post-processing step to trajectories generated from MD simulations researchgate.net.

The binding free energy (ΔG_bind) is calculated by considering the energies of the protein-ligand complex, the free protein, and the free ligand in a solvated state frontiersin.orgresearchgate.net. The total energy is a sum of several components:

ΔE_vdw : Van der Waals energy

ΔE_elec : Electrostatic energy

ΔG_pol : Polar solvation energy

ΔG_nonpol : Non-polar solvation energy (often calculated from the SASA)

These calculations provide a detailed energetic profile of the binding event, helping to rationalize experimental findings and improve the accuracy of virtual screening campaigns nih.govresearchgate.net. For example, MM-GBSA rescoring can be used to eliminate false positive predictions from initial docking calculations frontiersin.org. Studies have shown that these methods can successfully predict binding affinities for various systems, although their accuracy can depend on factors like the force field, charges, and solvation model used plos.orgnih.gov.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are crucial for their function.

While specific QSAR/QSPR studies on this compound were not found, research on structurally related compounds highlights the utility of this approach. For instance, a three-dimensional QSAR (3D-QSAR) study was conducted on a series of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives targeting the C-C chemokine receptor type 1 (CCR1). nih.govkoreascience.kr In this study, both ligand-based and receptor-based Comparative Molecular Field Analysis (CoMFA) models were developed. The ligand-based model yielded a cross-validated correlation coefficient (q²) of 0.606 and a non-cross-validated correlation coefficient (r²) of 0.968. The receptor-guided model showed a q² of 0.640 and an r² of 0.932. nih.gov These statistical values indicate robust and predictive models. The contour maps generated from these models identified regions where steric bulk and electrostatic interactions would be favorable for high-affinity binding, providing a roadmap for designing more potent CCR1 antagonists. nih.gov

Similarly, a Hologram QSAR (HQSAR) analysis was performed on the same series of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives. koreascience.kr This study resulted in a predictive model with an r² of 0.904 and a q² of 0.590. The contribution maps from the HQSAR analysis highlighted the atomic contributions to the inhibitory effect, indicating which parts of the molecule were positively or negatively influencing the biological activity. koreascience.kr

These examples demonstrate that QSAR and QSPR modeling can be effectively applied to derivatives containing the 4-phenylpiperazine scaffold to elucidate the relationship between their structure and biological activity. Similar studies on this compound and its analogs could provide valuable insights for optimizing their properties for various therapeutic targets.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening, to identify new molecules that are likely to be active.

A pertinent example is a study on 2-(phenylamino)acetohydrazides, which are structurally related to the target compound. In this research, a ligand-based pharmacophore model was generated for eosinophil peroxidase (EPO) inhibitors. nih.gov This model was then used to screen a database containing over 4 million compounds. The virtual screening campaign led to the identification of a class of 2-(phenyl)amino-aceto-hydrazides with potent EPO inhibitory activity, with some compounds exhibiting IC50 values as low as 10 nM. nih.gov This successful application underscores the power of pharmacophore modeling and virtual screening in discovering novel and potent inhibitors from large compound libraries.

The key pharmacophoric features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For a molecule like this compound, the phenyl ring would represent a hydrophobic and aromatic feature, the piperazine nitrogens could act as hydrogen bond acceptors, and the acetohydrazide moiety contains both hydrogen bond donors and acceptors. By creating a pharmacophore model based on active derivatives of this compound, it would be possible to virtually screen for new compounds with similar biological activities.

In silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME prediction is a crucial step in modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. These computational methods predict how a drug will be absorbed, distributed throughout the body, metabolized, and excreted. By identifying potential liabilities early in the discovery process, researchers can prioritize compounds with more favorable drug-like properties.

For derivatives of this compound, various in silico tools can be employed to predict their ADME profiles. For example, a study on a novel compound, '2-(4-allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)ethanone', utilized computational methods to evaluate its ADME properties. impactfactor.orgresearchgate.net The study confirmed that the compound adhered to Lipinski's rule of five, with a molecular weight between 150 and 500 g/mol , a TPSA (Topological Polar Surface Area) between 20 and 130 Ų, and a lipophilicity (LogP) between -0.7 and +5.0. researchgate.net These parameters suggest good oral bioavailability and drug-likeness.

Key ADME parameters that can be predicted for this compound and its derivatives include:

Absorption: Parameters such as Caco-2 permeability and human intestinal absorption are predicted to assess oral bioavailability.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help to understand how the compound will be distributed in the body.

Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes is a critical prediction, as this can indicate potential drug-drug interactions.

Excretion: Predictions of renal clearance and other excretion pathways can provide insights into the compound's elimination from the body.

Below is an interactive data table summarizing the predicted ADME properties for a representative set of hypothetical derivatives of this compound, based on general principles and data from related compounds.

| Compound | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of 5 Violations |

| This compound | 234.30 | 1.2 | 61.5 | 3 | 4 | 0 |

| Derivative A (4-Cl-Phenyl) | 268.74 | 1.9 | 61.5 | 3 | 4 | 0 |

| Derivative B (4-MeO-Phenyl) | 264.33 | 1.1 | 70.7 | 3 | 5 | 0 |

| Derivative C (N'-methyl) | 248.33 | 1.4 | 58.5 | 2 | 4 | 0 |

Note: The data in this table is illustrative and based on computational predictions for hypothetical compounds.

By leveraging in silico ADME predictions, medicinal chemists can design derivatives of this compound with an optimized balance of potency and pharmacokinetic properties, increasing the likelihood of developing a successful drug candidate.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Correlations Between Structural Variations and Modulated Biological Activities

The biological activities of derivatives of 2-(4-phenylpiperazin-1-yl)acetohydrazide are intricately linked to their structural modifications. Variations in the phenylpiperazine moiety, the acetohydrazide linker, and the terminal groups have been shown to significantly modulate the pharmacological effects, including anticonvulsant, antimicrobial, and anticancer activities.

For instance, in a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, the substitution pattern on the phenyl ring of the piperazine (B1678402) moiety was found to be a critical determinant of anticonvulsant activity. nih.gov Compounds with a trifluoromethyl group at the meta position or a chloro group at the para position of the phenyl ring exhibited potent activity in various seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz psychomotor seizure tests. nih.gov Furthermore, the introduction of methyl groups on the pyrrolidine-2,5-dione ring also influenced the anticonvulsant profile. nih.gov

In the context of antimicrobial and anticancer activities, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives demonstrated that the nature of the substituent on the terminal aniline (B41778) ring played a crucial role. nih.gov Specific substitutions led to compounds with significant antimicrobial activity, comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. nih.gov Similarly, certain derivatives from this series showed good anticancer activity against HCT116 and RAW264.7 cell lines. nih.gov

The fungicidal activity of benzimidazole (B57391) derivatives incorporating a piperazine moiety has also been explored. These studies suggest that the combination of the benzimidazole and piperazine scaffolds can lead to compounds with significant antifungal properties against pathogens like Candida albicans. researchgate.net The nature of the substituents on both the benzimidazole and the piperazine rings influences the potency of these derivatives. researchgate.net

The following table summarizes the impact of structural variations on the biological activities of this compound derivatives based on reported research findings.

| Core Scaffold | Structural Variation | Biological Activity | Key Findings |

| 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione | Substitution on the phenyl ring (e.g., 3-CF3, 4-Cl) | Anticonvulsant | Electron-withdrawing groups on the phenyl ring enhance activity. nih.gov |

| 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione | Methylation of the pyrrolidine-2,5-dione ring | Anticonvulsant | Substitution on the succinimide (B58015) moiety modulates anticonvulsant profile. nih.gov |

| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide | Substitution on the terminal aniline ring | Antimicrobial, Anticancer | Nature of the substituent dictates the potency against microbial and cancer cell lines. nih.gov |

| Benzimidazole-piperazine hybrids | Substitution on benzimidazole and piperazine rings | Antifungal | Combination of scaffolds and specific substitutions lead to potent antifungal agents. researchgate.net |

Identification of Key Pharmacophoric Features for Target Interactions

Pharmacophore modeling studies on compounds structurally related to this compound have identified several key features essential for their interaction with biological targets. These features typically include a combination of aromatic rings, hydrogen bond donors and acceptors, and hydrophobic regions, which are crucial for establishing effective binding with receptors and enzymes.

For eosinophil peroxidase (EPO) inhibitors, a ligand-based pharmacophore model was generated from a class of 2-(phenyl)amino-acetohydrazides. nih.gov This model highlighted the importance of specific substitution patterns on the aromatic ring for achieving high inhibitory potency, with some derivatives exhibiting IC50 values in the nanomolar range. nih.gov The essential pharmacophoric features likely include an aromatic core, a hydrogen-bonding domain from the acetohydrazide moiety, and specific hydrophobic or electronic features on the phenyl ring.

In the case of α1A-adrenoceptor antagonists, pharmacophore models developed for N-Aryl and N-Heteroaryl piperazine derivatives identified a common set of features. These include a positive nitrogen center (likely the piperazine nitrogen), a hydrogen bond donor, two hydrogen bond acceptors, and two hydrophobic groups. nih.gov The phenylpiperazine motif present in this compound aligns well with these features, suggesting its potential to interact with similar G-protein coupled receptors.

A pharmacophore model can be conceptualized as follows:

Aromatic Ring (F1, F4): The phenyl group of the phenylpiperazine moiety often engages in π-π stacking or hydrophobic interactions within the target's binding pocket.

Hydrogen Bond Acceptor (F2, F3): The carbonyl oxygen of the acetohydrazide and the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group of the hydrazide can serve as a hydrogen bond donor.

Hydrophobic Region: The aliphatic backbone of the piperazine ring and the ethyl linker contribute to hydrophobic interactions.

The following table outlines the key pharmacophoric features and their potential roles in target interactions.

| Pharmacophoric Feature | Structural Moiety in this compound | Potential Role in Target Interaction |

| Aromatic Ring | Phenyl group | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor | Carbonyl oxygen, Piperazine nitrogens | Formation of hydrogen bonds with receptor/enzyme residues |

| Hydrogen Bond Donor | Hydrazide N-H | Formation of hydrogen bonds with receptor/enzyme residues |

| Positive Ionizable Center | Piperazine nitrogen | Electrostatic interactions |

| Hydrophobic Region | Piperazine ring, Ethyl linker | van der Waals forces, hydrophobic interactions |

Mechanistic Elucidation of Biochemical Processes (e.g., Enzyme Inhibition, Receptor Modulation)

Derivatives of this compound have been shown to exert their biological effects through various biochemical mechanisms, primarily involving enzyme inhibition and receptor modulation.

Enzyme Inhibition:

Several studies have highlighted the potential of this class of compounds to inhibit various enzymes. For example, hydrazone derivatives are known to possess a wide range of biological activities, including the inhibition of enzymes. nih.gov The acetohydrazide moiety can act as a scaffold for designing inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases. nih.gov The mechanism of inhibition often involves the compound binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. pioneerpublisher.com In some cases, these compounds can act as competitive or non-competitive inhibitors. pioneerpublisher.com For instance, 2-(phenyl)amino-acetohydrazides have been identified as potent inhibitors of eosinophil peroxidase (EPO), an enzyme implicated in inflammatory diseases. nih.gov

Receptor Modulation:

The phenylpiperazine moiety is a well-known pharmacophore for targeting various receptors in the central nervous system. Derivatives containing this scaffold have been shown to modulate the activity of G-protein coupled receptors (GPCRs) and ion channels. For example, piperazine derivatives have been investigated as ligands for serotonergic and GABAergic receptors. nih.gov The anxiolytic-like activity of one such derivative was found to be mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. nih.gov

Furthermore, compounds with a phenylpiperazine core have been developed as antagonists for dopamine (B1211576) D3 receptors and inverse agonists for the cannabinoid CB1 receptor. documentsdelivered.comnih.gov The interaction with these receptors can modulate downstream signaling pathways, leading to various neuropharmacological effects. The ability of these compounds to act as positive allosteric modulators (PAMs) has also been explored, for instance, with the excitatory amino acid transporter 2 (EAAT2). nih.gov

The following table summarizes the elucidated biochemical mechanisms for derivatives of this compound.

| Biochemical Process | Target | Mechanism of Action | Therapeutic Implication |

| Enzyme Inhibition | Eosinophil Peroxidase (EPO) | Inhibition of enzymatic activity | Anti-inflammatory |

| Enzyme Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibition of acetylcholine (B1216132) hydrolysis | Neurodegenerative diseases |

| Receptor Modulation | Serotonergic System, GABAA Receptor | Modulation of neurotransmitter signaling | Anxiolytic, Antidepressant |

| Receptor Modulation | Dopamine D3 Receptor | Antagonism | Neurological disorders |

| Receptor Modulation | Cannabinoid CB1 Receptor | Inverse agonism | Metabolic disorders, addiction |

| Transporter Modulation | Excitatory Amino Acid Transporter 2 (EAAT2) | Positive allosteric modulation | Neuroprotection |

Impact of Stereochemistry on Activity (if applicable)

While specific studies on the stereochemistry of this compound are not extensively detailed in the provided search context, the influence of stereoisomerism on the biological activity of structurally related compounds is a well-established principle in medicinal chemistry. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as receptors and enzymes.

For compounds with chiral centers, different enantiomers or diastereomers can exhibit distinct pharmacological profiles, including differences in potency, efficacy, and even the nature of the biological response (e.g., agonist versus antagonist). This is because the binding site of a biological target is itself chiral, and only one stereoisomer may fit optimally into this site.

In a study on nature-inspired 3-Br-acivicin isomers and their derivatives, stereochemistry was shown to play a crucial role in their biological activity. nih.gov While the different stereoisomers showed similar inhibitory activity against an isolated enzyme in vitro, their antimalarial activity against Plasmodium falciparum varied significantly. nih.gov This suggests that stereoselective uptake or metabolism may be responsible for the observed differences in the biological activity of the stereoisomers. nih.gov

For derivatives of this compound that may possess chiral centers, it is highly probable that their stereoisomers would exhibit different biological activities. For instance, if a substituent on the phenyl ring or the acetohydrazide backbone creates a chiral center, the resulting enantiomers would likely have different affinities for their biological targets. The enantiomers of a potent racemic dopamine D3 receptor ligand, for example, displayed differential activity, with one enantiomer showing significantly higher affinity and selectivity. documentsdelivered.com Therefore, the stereochemical configuration is a critical factor to consider in the design and development of new therapeutic agents based on this scaffold.

2 4 Phenylpiperazin 1 Yl Acetohydrazide As a Scaffold in Advanced Medicinal Chemistry Research

Scaffold Design Principles for Lead Identification

The design of the 2-(4-phenylpiperazin-1-yl)acetohydrazide scaffold for lead identification is rooted in the principle of combining pharmacologically relevant moieties with synthetically accessible handles. nih.govresearchgate.net The phenylpiperazine core is a pivotal component found in numerous approved drugs, particularly those targeting the central nervous system. nih.gov Its ability to interact with various receptors, such as serotonin (B10506) and dopamine (B1211576), makes it an excellent starting point for designing agents with potential neurological and psychiatric applications. nih.govnih.gov

The acetohydrazide portion of the scaffold is not merely a linker but a highly functional chemical entity. wisdomlib.org Its terminal hydrazide group (–NHNH2) is readily derivatized, allowing for the facile introduction of a wide array of substituents through condensation reactions with aldehydes and ketones to form hydrazones. mdpi.comresearchgate.net This synthetic tractability enables the creation of large and diverse compound libraries from a single core structure. By systematically altering the groups attached to the hydrazide terminus, medicinal chemists can explore a vast chemical space, increasing the probability of identifying "hit" compounds that exhibit desired biological activity against a specific target. nih.gov This strategy allows for the modulation of properties like steric bulk, electronics, and hydrogen bonding capacity, all of which are critical for effective drug-receptor interactions. nih.gov

Strategies for Lead Optimization and Compound Improvement

Once a lead compound containing the this compound scaffold is identified, several optimization strategies can be employed to enhance its potency, selectivity, and pharmacokinetic profile. danaher.comnih.gov These strategies focus on systematically modifying the three main components of the scaffold: the terminal functional group, the phenyl ring, and the central piperazine (B1678402) ring.

Key Optimization Strategies:

Modification of the Hydrazide Terminus: The most common strategy involves reacting the terminal hydrazide with various electrophiles. Condensation with a diverse set of aldehydes and ketones creates a library of hydrazone derivatives. This approach allows for the introduction of different aromatic, heteroaromatic, or aliphatic groups to probe the binding pocket of the target protein for additional favorable interactions. mdpi.com

Substitution on the Phenyl Ring: The electronic and steric properties of the phenyl group can be fine-tuned by introducing substituents at the ortho, meta, or para positions. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the molecule's pKa and binding characteristics. Structure-activity relationship (SAR) studies have shown that the position and nature of these substituents can be critical for receptor affinity and selectivity. nih.gov

Bioisosteric Replacement: This involves replacing specific functional groups or fragments with others that have similar physicochemical properties. For instance, the phenyl ring could be replaced with other aromatic systems like pyridine (B92270) or pyrazole (B372694) to improve properties such as solubility or metabolic stability, or to explore different binding orientations within the target active site. mdpi.com

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can guide the optimization process. danaher.com This allows for the rational design of modifications that are predicted to enhance binding affinity and selectivity, thereby accelerating the development of more potent compounds. nih.gov

Exploration of Diverse Pharmacological Modulations

The versatility of the this compound scaffold has enabled its exploration across a wide spectrum of therapeutic areas, leading to the discovery of derivatives with significant anti-inflammatory, anti-microbial, anxiolytic, and anticancer properties.

Anti-inflammatory Activity

Derivatives of this scaffold have demonstrated notable potential as anti-inflammatory agents. Research has shown that these compounds can modulate key inflammatory pathways. For example, certain piperazine derivatives have been found to reduce carrageenan-induced paw edema and decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.govnih.gov N-phenyl piperazine derivatives have also shown significant, dose-dependent anti-inflammatory effects in in vitro assays. biomedpharmajournal.org

| Compound/Derivative Class | Key Finding | Model/Target | Source |

|---|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Reduced paw edema, cell migration, and levels of IL-1β and TNF-α. | Carrageenan-induced paw edema and pleurisy in mice. | nih.gov |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) | Reduced edema in the carrageenan-induced paw edema test and decreased cell migration in the pleurisy test. | Carrageenan-induced inflammation models in mice. | nih.gov |

| N-phenyl piperazine derivatives (P6, P7, P22) | Exhibited dose-dependent anti-inflammatory effects in vitro, with some compounds showing efficacy greater than the standard at certain concentrations. | In vitro anti-inflammatory assays. | biomedpharmajournal.org |

Anti-microbial Activity

The phenylpiperazine and hydrazide moieties are both present in various known anti-microbial agents. researchgate.net Consequently, their combination within the this compound scaffold has been investigated for developing new anti-bacterial and anti-fungal compounds. Studies have shown that derivatives can be effective against a range of pathogens, including drug-resistant strains. The mechanism of action for some derivatives has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase. nih.gov

| Compound/Derivative Class | Key Finding | Target Organism(s) | Source |

|---|---|---|---|

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Exhibits antimicrobial activity by inhibiting DNA gyrase. | Staphylococcus epidermidis, Staphylococcus aureus, MRSA. | nih.gov |

| N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole | Showed significant antibacterial activity, especially against gram-negative strains. Compound 6c had a MIC of 8 μg/mL against E. coli. | E. coli, S. aureus, B. subtilis. | mdpi.com |

| para-alkoxyphenylcarbamic acid esters with N-phenylpiperazine | Compound 8i showed the highest activity against Candida albicans with a MIC of 0.20 mg/mL. | Candida albicans. | nih.gov |

Anxiolytic Activity

The phenylpiperazine structure is a classic pharmacophore for anxiolytic drugs, largely due to its interaction with serotonin (5-HT) receptors, particularly the 5-HT1A subtype. bioworld.comnih.govwikipedia.org Derivatives based on this scaffold have been shown to produce significant anxiolytic-like effects in various behavioral models. The mechanism often involves modulation of the serotonergic and sometimes the dopaminergic or GABAergic systems, distinguishing them from classic benzodiazepines. nih.govneuroscigroup.us

| Compound/Derivative Class | Key Finding | Proposed Mechanism of Action | Source |

|---|---|---|---|

| Phenylpiperazine derivatives | Demonstrated anxiolytic-like activity in multiple animal models (e.g., 4-plate test, step-down avoidance). | Interaction with dopaminergic and serotonergic systems; does not displace diazepam binding. | nih.gov |

| 1-(4-methoxyphenyl)-4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine (LQFM005) | Increased time spent in open arms of the elevated plus maze, indicating anxiolytic effects. | Partial agonism at 5-HT1A receptors. | nih.gov |

| 1-(phenylpiperazinylbutyl) acids | Showed anxiolytic effects equipotent to buspirone (B1668070) in animal models without causing myorelaxation or ataxia. | Affinity for serotonin 5-HT1A receptors. | bioworld.com |

| N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides | Compound 3h showed potent anxiolytic activity. | Not specified. | eurekaselect.com |

Anticancer Activity

The scaffold has also emerged as a promising template for the design of novel anticancer agents. nih.govfigshare.com Researchers have synthesized and evaluated numerous derivatives that exhibit significant cytotoxicity against various human cancer cell lines. The proposed mechanisms of action are diverse, including the induction of apoptosis, interference with the cell cycle, and inhibition of crucial enzymes like topoisomerase. nih.govmdpi.com

| Compound/Derivative Class | Key Finding | Cancer Cell Line(s) | Source |

|---|---|---|---|

| Phenazine-1-carbonyl hydrazide derivative (3d) | Showed potent growth inhibition with an IC50 value below 10 μmol/L, superior to the positive control. | HeLa, A549. | nih.gov |

| 2-cyano-N'-(2-cyanoacetyl)acetohydrazide derivatives | Several compounds exhibited high cytotoxicity; compound 11 had an IC50 of 2.5 μM, comparable to cisplatin (B142131) (2.43 μM). | HCT-116 (colon carcinoma). | mdpi.com |

| 2-phenazinamine derivative (Compound 4) | Possessed a potent anticancer effect comparable to cisplatin and induced apoptosis. | K562, HepG2. | nih.gov |

| Pyrazolyl acylhydrazone (Derivative 11a) | Showed relevant antitumor properties with micromolar IC50 values. | HeLa, MCF7, SKOV3, SKMEL28. | mdpi.com |

Future Perspectives in Research on 2 4 Phenylpiperazin 1 Yl Acetohydrazide

Emerging Synthetic Technologies and High-Throughput Synthesis

The efficient synthesis of diverse libraries of 2-(4-phenylpiperazin-1-yl)acetohydrazide analogs is crucial for establishing robust structure-activity relationships (SAR). Modern synthetic organic chemistry offers a range of innovative technologies that can be applied to this end.

Emerging Synthetic Technologies:

Photoredox Catalysis: This technique utilizes visible light to initiate chemical reactions, often under mild conditions. It can be employed for the functionalization of the phenyl ring or the piperazine (B1678402) moiety, allowing for the introduction of a wide array of substituents that would be difficult to incorporate using traditional methods.

C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials. This approach can be used to directly modify the aromatic ring of the phenylpiperazine core, streamlining the synthesis of novel derivatives.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This technology can enhance the safety and scalability of the synthesis of this compound and its analogs, while also enabling the rapid optimization of reaction conditions.

High-Throughput Synthesis:

To explore the chemical space around the this compound scaffold, high-throughput synthesis techniques are indispensable. These methods involve the parallel synthesis of a large number of compounds.

Solid-Phase Synthesis: By anchoring the initial building block to a solid support, reagents can be added in excess to drive reactions to completion, and purification is simplified to a washing step. This would allow for the rapid generation of a library of acetohydrazide derivatives with diverse substituents.

Automated Synthesis Platforms: Robotic systems can perform repetitive synthetic steps, enabling the unattended synthesis of hundreds or even thousands of compounds. This approach is ideal for creating large libraries for high-throughput screening.

| Technology | Application in Synthesizing this compound Derivatives | Potential Advantages |

| Photoredox Catalysis | Functionalization of the phenyl ring and piperazine core. | Mild reaction conditions, access to novel chemical space. |

| C-H Functionalization | Direct modification of the aromatic C-H bonds. | Increased synthetic efficiency, reduced number of steps. |

| Flow Chemistry | Scalable and controlled synthesis of the core scaffold and its derivatives. | Improved safety, reproducibility, and scalability. |

| Solid-Phase Synthesis | Rapid generation of a library of diverse acetohydrazide analogs. | Simplified purification, amenability to automation. |

| Automated Synthesis | High-throughput production of large compound libraries. | Increased speed and efficiency for SAR studies. |

Integration of Artificial Intelligence and Machine Learning in Compound Design